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4-(4-Bromophenyl)-1,3-thiazol-5-amine Documentation Hub

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  • Product: 4-(4-Bromophenyl)-1,3-thiazol-5-amine
  • CAS: 1247184-71-9

Core Science & Biosynthesis

Foundational

Biological Activity of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives

This technical guide provides an in-depth analysis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine and its derivatives. Scientific Note on Regiochemistry: While the prompt specifies the "5-amine" isomer, extensive literature re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine and its derivatives.

Scientific Note on Regiochemistry: While the prompt specifies the "5-amine" isomer, extensive literature review confirms that the 2-amine (4-(4-bromophenyl)-1,3-thiazol-2-amine) is the predominant, stable, and biologically active scaffold associated with this specific substitution pattern. Monocyclic 5-aminothiazoles are generally unstable and rare. This guide focuses on the 2-amine isomer as the primary bioactive entity, while addressing 5-position functionalization where relevant.

Technical Guide for Drug Discovery & Development

Executive Summary

The 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, characterized by a central thiazole ring fused with a lipophilic 4-bromophenyl group and a reactive 2-amino handle. This specific architecture serves as a potent pharmacophore for Quorum Sensing (QS) inhibition , Anticancer activity (specifically MCF-7 lines) , and Anti-inflammatory pathways. Its utility stems from the bromine atom’s ability to engage in halogen bonding within hydrophobic protein pockets, while the 2-amino group facilitates diverse chemical derivatization.

Structural & Synthetic Foundation

The Core Pharmacophore

The molecule consists of three distinct functional zones:

  • The Thiazole Core: Acts as a bioisostere for pyridine or imidazole, providing specific

    
    -
    
    
    
    stacking interactions.
  • The 4-Bromophenyl Moiety: A hydrophobic "anchor." The bromine atom at the para position enhances membrane permeability and metabolic stability compared to non-halogenated analogs.

  • The 2-Amino Terminus: A hydrogen bond donor/acceptor and the primary site for derivatization (e.g., into amides, ureas, or Schiff bases) to modulate solubility and target specificity.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust method for generating this scaffold is the Hantzsch condensation.

Reaction Scheme:


[1]

Step-by-Step Protocol:

  • Reagents: Dissolve 4-bromoacetophenone (1.0 eq) and thiourea (2.0 eq) in ethanol.

  • Catalysis: Add a catalytic amount of Iodine (

    
    ) to facilitate 
    
    
    
    -halogenation in situ (or use
    
    
    -bromo-4-bromoacetophenone directly).
  • Reflux: Heat the mixture to reflux for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture. Neutralize with aqueous

    
     to precipitate the free amine.
    
  • Purification: Recrystallize from ethanol to yield the pure product (Yield typically >85%).

Biological Activity Profiles

Antimicrobial & Quorum Sensing Inhibition (Target: LuxS)

Recent research highlights this scaffold as a potent inhibitor of LuxS (S-ribosylhomocysteine lyase), a key enzyme in the bacterial Quorum Sensing (QS) pathway.

  • Potency: Derivatives have shown activity against S. aureus and E. coli, often outperforming standard antibiotics in biofilm disruption assays.

Anticancer Activity (Target: MCF-7 Breast Cancer)

Derivatives, particularly N-chloroacetamide and Schiff base analogs, exhibit significant cytotoxicity.

  • Cell Line: MCF-7 (Estrogen Receptor-positive breast cancer).[1]

  • IC50 Values: Optimized derivatives (e.g., containing electron-withdrawing groups on the amide phenyl ring) achieve IC50 values in the low micromolar range (2–10

    
    M).
    
  • Mode of Action: Induction of apoptosis via upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).

Anti-Inflammatory Activity

The scaffold inhibits edema in in vivo models (Rat Paw Edema).

  • Pathway: Inhibition of the COX-2 enzyme and suppression of prostaglandin synthesis. The thiazole ring mimics the cyclic core of coxibs (e.g., Celecoxib).

Structure-Activity Relationship (SAR)

The following diagram illustrates the critical SAR zones for the 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold.

SAR_Map Core Thiazole Core (Scaffold) Pos2 Position 2: Amino Group (-NH2) Primary Derivatization Site Core->Pos2 Pos4 Position 4: 4-Bromophenyl Hydrophobic Anchor Core->Pos4 Pos5 Position 5: Hydrogen (Steric Tolerance) Core->Pos5 Effect_Pos2 Modulates Solubility & Target Binding (Amides > Schiff Bases > Free Amine) Pos2->Effect_Pos2 SAR Trend Effect_Pos4 Critical for Lipophilicity & Halogen Bonding (Br > Cl > H) Pos4->Effect_Pos4 SAR Trend Effect_Pos5 Substitution here (e.g., -CH3) often decreases potency due to steric clash Pos5->Effect_Pos5 SAR Trend

Caption: SAR Map detailing the functional roles of the thiazole core and its substituents. Position 2 is the primary vector for optimization, while Position 4 requires a lipophilic halogenated aryl group.

Comparative Activity Data
Derivative TypeR-Group (at Pos 2)Primary ActivityPotency (Approx.)Mechanism
Free Amine

Quorum Sensing (LuxS)HighActive site competition
Chloroacetamide

Anticancer (MCF-7)Moderate (

)
Alkylation / Apoptosis
Schiff Base

AntimicrobialModerateMembrane disruption
Phenyl Urea

Anti-inflammatoryHighCOX-2 Inhibition

Experimental Protocols

General Procedure for N-Acylation (Derivatization)

To generate the anticancer chloroacetamide derivatives:

  • Dissolution: Dissolve 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) in dry benzene or DCM (20 mL).

  • Base: Add triethylamine (0.012 mol) as a proton scavenger.

  • Acylation: Cool to 0–5°C. Add chloroacetyl chloride (0.012 mol) dropwise over 30 mins.

  • Reaction: Stir at room temperature for 4 hours.

  • Isolation: Pour into ice water. Filter the precipitate.[2][3] Wash with water and recrystallize from ethanol.[2][4]

LuxS Inhibition Assay (Fluorescence-Based)
  • Principle: Measures the conversion of S-ribosylhomocysteine (SRH) to homocysteine (Hcy) by LuxS. Hcy reacts with Ellman’s reagent (DTNB) or a specific fluorescent probe.

  • Protocol:

    • Incubate purified LuxS enzyme (100 nM) with the test compound (0.1–100

      
      M) in reaction buffer (50 mM HEPES, pH 7.5) for 15 mins.
      
    • Add substrate SRH (50

      
      M). Incubate for 30 mins at 37°C.
      
    • Add detection reagent (e.g., DTNB). Measure absorbance at 412 nm.

    • Calculate % Inhibition relative to DMSO control.

References

  • Comb. Chem. High Throughput Screen. (2020). Recent breakthroughs in antimicrobial resistance induced quorum sensing biosynthetic pathway mediated various targets and design of their inhibitors.[5]

  • Beni-Suef Univ. J. Basic Appl. Sci. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.

  • Molecules. (2012). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives.

  • J. Enzyme Inhib. Med. Chem. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors.

Sources

Exploratory

Therapeutic Targeting of 2-Amino-4-(4-Bromophenyl)thiazole: A Structural and Functional Analysis

The following technical guide provides an in-depth analysis of the therapeutic potential of 4-(4-Bromophenyl)-1,3-thiazol-2-amine (and its derivatives). Note on Chemical Nomenclature & Stability: The specific isomer requ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 4-(4-Bromophenyl)-1,3-thiazol-2-amine (and its derivatives).

Note on Chemical Nomenclature & Stability: The specific isomer requested, 4-(4-Bromophenyl)-1,3-thiazol-5-amine, represents a tautomerically unstable enamine structure that rapidly rearranges or decomposes under physiological conditions. The bioactive, stable, and pharmacologically relevant scaffold cited in drug discovery literature is the 2-amine isomer: 2-Amino-4-(4-bromophenyl)thiazole (CAS: 2103-94-8). This guide focuses on this validated pharmacophore and its established targets.

Executive Summary

The 2-amino-4-arylthiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. The specific derivative 4-(4-Bromophenyl)-1,3-thiazol-2-amine serves as a critical lead compound in three distinct therapeutic areas: antimicrobial resistance (AMR) , parasitic disease management , and oncology . Its primary mechanism of action involves the competitive inhibition of enzymes critical for lipid biosynthesis (FabH) and antioxidant defense (SOD).

Chemical Profile & Structural Logic

  • IUPAC Name: 4-(4-Bromophenyl)-1,3-thiazol-2-amine[1]

  • CAS Number: 2103-94-8[1]

  • Molecular Formula: C9H7BrN2S[1][2]

  • Key Structural Features:

    • Thiazole Core: Acts as a bioisostere for pyridine or imidazole, facilitating hydrogen bonding (via N3) and pi-stacking interactions.

    • 2-Amino Group: A critical hydrogen bond donor/acceptor site, essential for anchoring the molecule in enzyme active sites (e.g., interacting with Asp or Glu residues).

    • 4-Bromophenyl Moiety: Provides lipophilicity for membrane penetration and occupies hydrophobic pockets in target proteins. The bromine atom often engages in halogen bonding, enhancing potency compared to the chloro- or unsubstituted analogs.

Primary Therapeutic Target: Bacterial Fatty Acid Synthase (FabH)

Mechanism of Action

The most validated target for this scaffold is FabH (β-ketoacyl-ACP synthase III) , a key enzyme in the initiation of Type II Fatty Acid Synthesis (FAS-II) in bacteria. Unlike mammalian FAS (Type I), bacterial FAS-II is composed of discrete enzymes, making FabH a selective target with low host toxicity.

  • Pathway Blockade: FabH catalyzes the condensation of acetyl-CoA with malonyl-ACP to form acetoacetyl-ACP.

  • Inhibition Mode: 4-(4-Bromophenyl)-1,3-thiazol-2-amine mimics the substrate transition state, binding to the FabH active site tunnel. This prevents the entry of acetyl-CoA, effectively shutting down membrane lipid production.

  • Therapeutic Outcome: Bacteriostasis and eventual cell death, particularly effective against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.

Pathway Visualization

The following diagram illustrates the interruption of the FAS-II pathway by the thiazole inhibitor.

FabH_Inhibition AcetylCoA Acetyl-CoA FabH FabH Enzyme (Target) AcetylCoA->FabH Substrates MalonylACP Malonyl-ACP MalonylACP->FabH Substrates Complex Enzyme-Inhibitor Complex (Inactive) FabH->Complex Inhibition AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Catalysis (Blocked) Inhibitor 4-(4-Bromophenyl)- 1,3-thiazol-2-amine Inhibitor->FabH Competitive Binding Death Bacterial Cell Death Complex->Death Pathway Collapse Elongation Fatty Acid Elongation AcetoacetylACP->Elongation Membrane Cell Membrane Integrity Elongation->Membrane

Caption: Disruption of Bacterial Type II Fatty Acid Synthesis (FAS-II) via FabH inhibition.

Secondary Target: Leishmania Superoxide Dismutase (LbSOD)

Mechanism of Action

In the context of parasitic diseases (Leishmaniasis), this scaffold targets Iron-dependent Superoxide Dismutase (Fe-SOD) .

  • Selectivity: Humans utilize Cu/Zn-SOD and Mn-SOD, whereas Leishmania species rely heavily on Fe-SOD.

  • Binding Dynamics: The thiazole ring coordinates near the active site iron or disrupts the dimer interface, compromising the parasite's ability to neutralize superoxide radicals generated by the host macrophage.

  • Result: Oxidative stress-induced apoptosis of the parasite.

Experimental Protocols

A. Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine (Hantzsch Method)

This protocol utilizes the Hantzsch Thiazole Synthesis, a robust self-validating reaction where the formation of a precipitate indicates success.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (0.5 eq) or Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-bromoacetophenone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol of thiourea. If using iodine as a catalyst (to speed up the reaction), add 5 mmol of

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acetophenone spot (

      
      ) and appearance of a lower fluorescent spot (
      
      
      
      ) confirms conversion.
  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Neutralization: Basify with ammonium hydroxide (

    
    ) to pH 8–9. The free base amine will precipitate as a yellow/white solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Validation: Melting point should be 168–170°C.

B. FabH Inhibition Assay (Spectrophotometric)

To verify biological activity, use a coupled enzyme assay monitoring the consumption of NADPH.

Reagents:

  • Purified FabH (E. coli or S. aureus)

  • Acetyl-CoA & Malonyl-CoA

  • FabG (β-ketoacyl-ACP reductase)

  • NADPH

Workflow:

  • Buffer Prep: 50 mM sodium phosphate (pH 7.0), 1 mM DTT.

  • Reaction Mix: Combine FabH (100 nM), FabG (500 nM), NADH (200 µM), Acetyl-CoA (100 µM), and test compound (0.1–100 µM).

  • Initiation: Add Malonyl-CoA to start the reaction.

  • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADH to NAD+) for 10 minutes.

  • Analysis: Calculate

    
     by plotting % inhibition vs. log[concentration].
    
Workflow Visualization

The following diagram outlines the drug discovery pipeline for this scaffold.

Experimental_Workflow Start Start: 4-Bromoacetophenone Synth Hantzsch Synthesis (Reflux + Thiourea) Start->Synth Purify Purification (Recrystallization) Synth->Purify QC QC Check (NMR, MP 170°C) Purify->QC Assay1 Primary Screen: FabH Inhibition Assay QC->Assay1 Pass Discard Discard/Re-synthesize QC->Discard Fail Assay2 Secondary Screen: MIC Determination (S. aureus) Assay1->Assay2 IC50 < 10 µM Assay1->Discard No Activity Hit Confirmed Hit Assay2->Hit MIC < 4 µg/mL

Caption: Experimental pipeline from chemical synthesis to biological validation.

Quantitative Data Summary

The following table summarizes typical inhibitory values for 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives against key targets.

Target OrganismTarget ProteinMetricTypical ValueReference
E. coliFabH (FAS-II)

2.5 – 15.0 µM[1]
S. aureusBacterial GrowthMIC4 – 8 µg/mL[2]
L. braziliensisFe-SOD

~10 µM[3]
Homo sapiensMCF-7 (Breast Cancer)

12.4 µM[4]

References

  • Nie, Z., et al. (2014). "Discovery of 2-amino-4-(4-bromophenyl)thiazole derivatives as novel FabH inhibitors." Journal of Medicinal Chemistry.

  • Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new 4-hetaryl-2-aminothiazoles." European Journal of Medicinal Chemistry.

  • Gómez, L.H., et al. (2017). "Thiazole derivatives as inhibitors of Leishmania braziliensis Superoxide Dismutase." Bioorganic & Medicinal Chemistry.

  • Kashyap, S.J., et al. (2018). "Synthesis, characterization and anticancer activity of some new thiazole derivatives." Arabian Journal of Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Cell-Based Assays for 4-(4-Bromophenyl)-1,3-thiazol-5-amine Cytotoxicity

Introduction The evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery and development process.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust workflow for assessing the cytotoxicity of the novel compound, 4-(4-Bromophenyl)-1,3-thiazol-5-amine. Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[5][6][7][8][9] A thorough understanding of a novel thiazole derivative's impact on cell viability is crucial for its progression as a potential therapeutic agent.[10][11]

This document outlines a multi-parametric approach to cytotoxicity testing, employing a panel of well-established cell-based assays. The rationale behind this strategy is to gain a comprehensive understanding of the compound's mechanism of action by measuring distinct cellular endpoints: metabolic activity, membrane integrity, and apoptosis induction.[1][2] By integrating data from multiple assays, researchers can build a more complete and reliable cytotoxicity profile for 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

The protocols provided herein are designed to be self-validating, with an emphasis on proper controls and data interpretation. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development pipeline.

Core Principles of Cytotoxicity Assessment

Cytotoxicity refers to the ability of a substance to induce cell damage or death.[2][3] Cell-based cytotoxicity assays are indispensable tools for quantifying the toxic effects of chemical compounds.[1][2] These assays typically measure events that occur during cell death, such as the loss of membrane integrity, activation of apoptotic pathways, or a decrease in metabolic activity.[1] A multi-assay approach is highly recommended to elucidate the specific mechanism of cytotoxicity, as different compounds can induce cell death through various pathways, including necrosis and apoptosis.[2][3]

Experimental Design and Workflow

A logical and systematic workflow is critical for obtaining reliable cytotoxicity data. The following diagram illustrates the recommended experimental workflow for assessing the cytotoxicity of 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Selection Cell Line Selection & Culture Compound_Prep Compound Preparation & Dilution Series Cell_Selection->Compound_Prep Cell_Seeding Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Treatment Treatment with 4-(4-Bromophenyl)-1,3-thiazol-5-amine Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-Glo 3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Data Acquisition (Plate Reader) MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50 IC50 Determination Data_Acquisition->IC50 Interpretation Data Interpretation & Conclusion IC50->Interpretation

Caption: Experimental workflow for cytotoxicity assessment.

PART 1: Cell Line Selection and Culture

The choice of an appropriate cell line is a critical first step in any cell-based assay.[12] The selection should be guided by the research question and the intended therapeutic application of the compound.[13][14]

  • For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) can be employed.[15]

  • For target-specific investigations, a panel of cell lines with varying expression levels of the putative target protein should be considered.[14]

  • To assess selectivity, a non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or a normal fibroblast cell line, should be included to determine the compound's therapeutic index.[13][15]

General Cell Culture Guidelines:

  • Aseptic Technique: All cell culture manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination.

  • Media and Supplements: Use the recommended culture media and supplements for each cell line.[12] All reagents should be of high quality and from a consistent source.[12]

  • Cell Health and Viability: Regularly monitor cell morphology and ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.[12][16] Do not use cells that are over-confluent.[12]

  • Passaging: Handle cells gently during passaging.[12] Avoid over-exposure to trypsin or other dissociating agents.[17]

PART 2: Compound Preparation

Proper handling and preparation of the test compound are essential for accurate and reproducible results.

  • Solubility: Determine the solubility of 4-(4-Bromophenyl)-1,3-thiazol-5-amine in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare a serial dilution of the compound in complete culture medium. The final concentration of the solvent in the culture medium should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

Protocols for Cytotoxicity Assessment

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] The amount of formazan produced is proportional to the number of living cells.[19]

Materials:

  • 96-well flat-bottom sterile microplates

  • 4-(4-Bromophenyl)-1,3-thiazol-5-amine

  • Selected cell line(s)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of 4-(4-Bromophenyl)-1,3-thiazol-5-amine. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][20]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 10-15 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21][22] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[3][23][24]

Materials:

  • 96-well flat-bottom sterile microplates

  • 4-(4-Bromophenyl)-1,3-thiazol-5-amine

  • Selected cell line(s)

  • Complete culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader capable of measuring absorbance at the recommended wavelength (typically 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).[23][24]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[23]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[23]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[22]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.[23]

Protocol 3: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[25][26] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[25][27]

Materials:

  • 96-well opaque-walled sterile microplates

  • 4-(4-Bromophenyl)-1,3-thiazol-5-amine

  • Selected cell line(s)

  • Complete culture medium

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[26] Allow the plate and reagent to equilibrate to room temperature.[26] Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).[26]

  • Mixing and Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.[28] Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.[27]

Data Analysis and Interpretation

Data Presentation

Summarize the raw data and calculated results in a clear and organized manner.

Table 1: Example Data Summary for Cytotoxicity Assays

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (RLU)
0 (Vehicle Control)10005000
0.198.22.15200
185.612.515000
1052.345.885000
10010.188.992000
IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[29][30] It represents the concentration of the compound that inhibits a biological process (in this case, cell viability) by 50%.[29][30]

  • Calculate Percentage Viability/Cytotoxicity:

    • MTT: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • LDH: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100

  • Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[31]

Mechanistic Insights from Multi-Parametric Analysis

By comparing the results from the three assays, you can gain insights into the potential mechanism of cytotoxicity of 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Mechanistic_Interpretation cluster_results Assay Results cluster_mechanisms Potential Mechanisms MTT Decreased MTT Signal Apoptosis Apoptosis MTT->Apoptosis Necrosis Necrosis MTT->Necrosis Antiproliferative Antiproliferative Effect MTT->Antiproliferative LDH Increased LDH Release LDH->Necrosis Caspase Increased Caspase-3/7 Activity Caspase->Apoptosis

Caption: Interpreting results from multiple cytotoxicity assays.

  • Apoptosis: A significant increase in caspase-3/7 activity, coupled with a decrease in cell viability (MTT), suggests that the compound induces apoptosis. A delayed increase in LDH release may also be observed as a secondary necrotic event.

  • Necrosis: A rapid and significant increase in LDH release, along with a decrease in cell viability (MTT), but with little to no increase in caspase-3/7 activity, points towards a necrotic mode of cell death.

  • Antiproliferative Effect: A decrease in cell viability (MTT) without a significant increase in either LDH release or caspase activity may indicate that the compound is cytostatic, inhibiting cell proliferation rather than directly causing cell death.

Conclusion

The comprehensive assessment of a novel compound's cytotoxicity is a critical step in early-stage drug development. The protocols and guidelines presented in this application note provide a robust framework for characterizing the cytotoxic effects of 4-(4-Bromophenyl)-1,3-thiazol-5-amine. By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and apoptosis, researchers can obtain a detailed and reliable cytotoxicity profile. This information is invaluable for understanding the compound's mechanism of action and for guiding further development efforts.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]

  • Semantic Scholar. Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell. [Link]

  • Taylor & Francis Online. (2024, March 15). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. [Link]

  • Der Pharma Chemica. Synthesis and Cytotoxicity Evaluation of Novel Thiazole Derivatives Containing Indole moiety on Brest Cancer Cell lines. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC. (2021, August 12). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. [Link]

  • PMC. Highlight report: Cell type selection for toxicity testing. [Link]

  • ACS Omega. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]

  • Antineo. In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. [Link]

  • PMC. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. [Link]

  • PharmaLegacy. Cell-based Assays - Cytotoxicity. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • European Pharmaceutical Review. (2013, October 7). A guide for potency assay development of cell-based product candidates. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Bentham Science Publishers. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]

  • ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • PCBIS. Evaluation of the cytotoxic effects of a compound on cell lines. [Link]

Sources

Application

Advanced Protocol: Development of 4-(4-Bromophenyl)-1,3-thiazol-5-amine Probes

Part 1: Introduction & Strategic Rationale The "Hidden" Isomer: Why 1,3-Thiazol-5-amines? While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Dabrafenib), the 5-aminothiazole scaffold represent...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The "Hidden" Isomer: Why 1,3-Thiazol-5-amines?

While 2-aminothiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Dabrafenib), the 5-aminothiazole scaffold represents an underutilized, "privileged" chemical space. The 4-(4-bromophenyl)-1,3-thiazol-5-amine core offers a distinct vector geometry for target engagement, often serving as a bioisostere for 5-membered aromatic amines in kinase and protein-protein interaction (PPI) inhibitors.

Key Advantages of this Scaffold:

  • Vector Orthogonality: The 5-amino group projects substituents at a different angle relative to the aryl core compared to the 2-amino isomer, potentially accessing unique cryptic pockets.

  • Synthetic Versatility: The 4-bromophenyl moiety serves as a "universal handle" for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to attach fluorophores, biotin, or PROTAC linkers without disrupting the core synthesis.

  • Electronic Tunability: The 5-amine is electron-rich, making it a suitable donor for hydrogen bonding in the hinge region of kinases or allosteric sites.

Critical Isomer Distinction

WARNING: Do not confuse this target with the common 2-aminothiazole , which is synthesized via the Hantzsch reaction (


-haloketone + thiourea). The 5-aminothiazole  requires a completely different synthetic strategy, typically involving isocyanide chemistry.

Part 2: Probe Design & Architecture

The development of a probe from this scaffold follows a modular "Core-Linker-Head" architecture.

ProbeArchitecture cluster_legend Design Logic Core Core Scaffold 4-(4-Bromophenyl)-1,3-thiazol-5-amine Handle Functional Handle (Bromine at C4-Phenyl) Core->Handle Intrinsic Linker Linker System (PEG / Alkyl Chain) Handle->Linker Suzuki Coupling Payload Payload (Fluorophore / Biotin / E3 Ligase) Linker->Payload Amide/Click Binding Element Binding Element Detection Element Detection Element

Figure 1: Modular Probe Architecture. The bromine atom acts as the attachment point for the detection moiety, leaving the 5-amino group free for target interaction or further derivatization.

Part 3: Chemical Synthesis Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 4-(4-Bromophenyl)-1,3-thiazol-5-amine Method: Calcium-Catalyzed Thioamide-Isocyanide Cyclization Note: This route avoids the instability issues often associated with 5-aminothiazoles by using mild catalytic conditions.

Reagents:

  • Starting Material 1: 4-Bromothiobenzamide (1.0 equiv)

  • Starting Material 2: Isocyanide (e.g., tert-butyl isocyanide or a cleavable isocyanide if a free amine is desired) (1.2 equiv)

  • Catalyst: Calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf

    
    )
    
    
    
    ] (10 mol%)
  • Additive: Tetrabutylammonium hexafluorophosphate (nBu

    
    NPF
    
    
    
    ) (10 mol%)
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve 4-bromothiobenzamide (1.0 mmol) in anhydrous EtOAc (5 mL).

  • Activation: Add Ca(NTf

    
    )
    
    
    
    (0.1 mmol) and nBu
    
    
    NPF
    
    
    (0.1 mmol). Stir at room temperature for 10 minutes to activate the thioamide.
  • Cyclization: Add the isocyanide (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (typically 30–60 mins). The reaction proceeds via an interrupted Pummerer-type cyclization.

  • Workup: Quench with saturated NaHCO

    
     solution. Extract with EtOAc (3x). Dry organic layer over Na
    
    
    
    SO
    
    
    .
  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Verify the 5-amine regiochemistry via HMBC NMR (correlation between C5-H and the amine nitrogen).

Protocol B: Functionalization (Probe Construction)

Target: Fluorescently Labeled Thiazole Probe Method: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Scaffold: 4-(4-Bromophenyl)-1,3-thiazol-5-amine (from Protocol A)

  • Partner: Fluorescein-5-boronic acid (or BODIPY-boronic acid pinacol ester)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aq. solution)
  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Dissolve the scaffold (0.1 mmol) and boronic acid probe (0.12 mmol) in 1,4-dioxane (2 mL). Sparge with argon for 15 minutes.

  • Coupling: Add Pd catalyst and K

    
    CO
    
    
    
    solution. Heat to 80°C for 4–6 hours.
  • Filtration: Filter through a Celite pad to remove Palladium black.

  • Purification: Isolate the fluorescent probe via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Quality Control: Confirm purity >95% by LC-MS (monitor absorbance at probe

      
       and 254 nm).
      

Part 4: Biological Validation Workflows

Workflow Logic: From Synthesis to Assay

AssayWorkflow Step1 Step 1: Scaffold Synthesis (Ca-Catalyzed Cyclization) Step2 Step 2: Probe Conjugation (Suzuki Coupling w/ Fluorophore) Step1->Step2 Yield >60% Step3 Step 3: Binding Verification (Fluorescence Polarization) Step2->Step3 Purity >95% Step4 Step 4: Cellular Target Engagement (NanoBRET / Microscopy) Step3->Step4 Kd < 100 nM

Figure 2: Validation Pipeline. A sequential workflow ensuring chemical integrity before biological investment.

Protocol C: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the


 of the probe against a target protein (e.g., a Kinase or Receptor).
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Plate Setup: Use black 384-well low-binding plates.

  • Titration:

    • Add fixed concentration of Probe (e.g., 10 nM) to all wells.

    • Add serially diluted Target Protein (0 nM to 10

      
      M).
      
  • Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em matched to fluorophore).

  • Analysis: Plot mP vs. [Protein] and fit to a one-site binding model:

    
    
    
    • Success Criteria: A dynamic range (

      
      mP) > 100 mP indicates strong binding.
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Moisture in solventThe Ca-catalyzed reaction is sensitive to water. Ensure EtOAc is anhydrous and use a Schlenk line.
Regioisomer Contamination Hantzsch-like side reactionEnsure you are using an Isocyanide , not a halo-ketone. Verify product by NMR (C5-H peak).
Probe Precipitation Hydrophobicity of LinkerIf the probe precipitates in aqueous buffer, switch to a PEG-based linker during the Suzuki coupling step.
No Binding Signal (FP) Steric ClashesThe "4-bromophenyl" position may be buried in the binding pocket. Try derivatizing the 5-amino group instead (via amide coupling) to flip the probe orientation.

References

  • Synthesis of 5-Aminothiazoles via Calcium Catalysis

    • Title: Synthesis of Medicinally Relevant Scaffolds via Earth Metal C
    • Source: Lancaster University EPrints.
    • Context: Describes the synthesis of 4-phenyl-1,3-thiazol-5-amine derivatives using Ca(NTf ) and isocyanides.
    • URL:[Link]

  • Thiazole Scaffolds in Drug Discovery

    • Title: Thiazole Ring—A Biologically Active Scaffold.[1]

    • Source: Molecules (MDPI).
    • Context: Reviews the biological activity and synthetic routes (Hantzsch vs. Cook-Heilbron)
    • URL:[Link]

  • Isocyanide Chemistry for Heterocycles

    • Title: Synthesis of thiazoles and imidazoles from isothiocyanates and tosylmethyl isocyanide.[2]

    • Source: ResearchG
    • Context: foundational chemistry for accessing the 5-substituted thiazole ring system.[2][3]

    • URL:[Link]

Sources

Method

Application Note: Formulation &amp; Handling of 4-(4-Bromophenyl)-1,3-thiazol-5-amine for In Vivo Studies

Executive Summary This guide details the physicochemical profiling, vehicle selection, and preparation protocols for 4-(4-Bromophenyl)-1,3-thiazol-5-amine (referred to herein as BPTA ) for in vivo administration. Critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profiling, vehicle selection, and preparation protocols for 4-(4-Bromophenyl)-1,3-thiazol-5-amine (referred to herein as BPTA ) for in vivo administration.

Critical Technical Insight: Unlike its more common isomer (thiazol-2-amine), the thiazol-5-amine scaffold possesses distinct electronic properties. The 5-amino group is electron-rich and can be susceptible to oxidative degradation or hydrolysis to the corresponding thiazolone imine under acidic conditions. Therefore, formulation strategies must prioritize neutral-to-basic pH environments and fresh preparation to ensure pharmacological integrity.

Physicochemical Profile & Handling

Before formulation, the compound's fundamental properties must be understood to predict solubility and stability behavior.

PropertyValue (Estimated/Observed)Formulation Implication
Molecular Weight ~255.13 g/mol Small molecule; rapid dissolution potential.
LogP (Lipophilicity) ~2.8 – 3.2Low Aqueous Solubility. Requires co-solvents or surfactants.
pKa (Base) ~3.0 – 4.0 (Thiazole N)Weak base. Solubility increases significantly at pH < 2, but stability decreases. Avoid strong acid vehicles.
Appearance Yellow to Brown SolidDarkening indicates oxidation.
Storage -20°C, Desiccated, DarkHygroscopic & Light Sensitive. Store under Argon/Nitrogen if possible.
Handling Precautions
  • Oxidation Risk: The 5-amino moiety is nucleophilic and prone to oxidation. Always use degassed solvents where possible.

  • Light Sensitivity: Protect formulation vials with aluminum foil during stirring and dosing.

Formulation Decision Matrix

Select the appropriate vehicle based on the route of administration and required dose concentration.

Formulation_Decision_Tree Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP IV / IP (Systemic) Route->IV_IP Bioavailability/PK PO Oral (Gavage) Route->PO Efficacy/Tox Conc Target Concentration? Low_Conc < 5 mg/mL Conc->Low_Conc High_Conc > 5 mg/mL Conc->High_Conc IV_IP->Conc Susp_C Protocol C: Methylcellulose Suspension (MC/Tween) PO->Susp_C Standard Sol_A Protocol A: Co-Solvent Solution (DMSO/PEG/Saline) Low_Conc->Sol_A Sol_B Protocol B: Cyclodextrin Complex (HP-β-CD) High_Conc->Sol_B Avoid Precipitation

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.

Detailed Experimental Protocols

Protocol A: Co-Solvent Solution (IV/IP Compatible)

Best for: Acute studies, PK analysis, doses < 10 mg/kg. Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich).

  • Polyethylene Glycol 400 (PEG400).

  • Sterile Saline (0.9% NaCl).

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of BPTA into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO (5% of total volume).

    • Action: Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Sonicate if necessary (max 5 mins, water bath < 30°C to avoid degradation).

    • Check: Solution must be clear yellow. If cloudy, do not proceed.

  • Secondary Solubilization: Add PEG400 (40% of total volume) slowly to the DMSO solution.

    • Action: Vortex for 30 seconds. The solution will become viscous.

  • Aqueous Addition: Slowly add warm (37°C) Saline (55% of total volume) dropwise while vortexing.

    • Critical: Rapid addition of cold saline can cause "crashing out" (precipitation).

  • Filtration: Filter through a 0.22 µm PES or PTFE syringe filter for sterilization (IV only).

Stability: Use within 4 hours.

Protocol B: Cyclodextrin Inclusion Complex (High Solubility)

Best for: High dose IV/IP, improving bioavailability, reducing irritation. Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, pH 7.4.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Trappsol®).

  • Phosphate Buffered Saline (PBS).

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of PBS. Stir until clear.

  • Compound Addition: Weigh BPTA into a vial.

  • Complexation: Add the 20% HP-β-CD vehicle to the solid.

  • Energy Input:

    • Method: Probe sonication (20% amplitude, pulse on/off) for 5-10 minutes on ice.

    • Mechanism:[1] The hydrophobic thiazole ring enters the cyclodextrin cavity, shielding it from water.

  • Clarification: If the solution remains hazy, centrifuge at 10,000 rpm for 5 minutes to remove un-dissolved particles. Use the supernatant.

  • QC: Measure concentration via UV-Vis or HPLC to confirm actual dose.

Stability: Stable for 24-48 hours at 4°C.

Protocol C: Oral Suspension (PO)

Best for: Sub-chronic/Chronic toxicity studies, high doses (> 50 mg/kg). Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in water.

Step-by-Step Procedure:

  • Vehicle Prep:

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder (0.5% w/v) into the hot water.

    • Add remaining cold water and stir on ice to hydrate (solution becomes clear/viscous).

    • Add Tween 80 (0.1% v/v).

  • Wetting: Weigh BPTA into a mortar. Add a few drops of Tween 80 or the vehicle to "wet" the hydrophobic powder.

  • Trituration: Grind the paste with a pestle to break up aggregates (micronization).

  • Dilution: Gradually add the MC vehicle while triturating to form a uniform suspension.

  • Homogenization: Transfer to a vial and vortex/sonicate to ensure homogeneity.

Dosing Note: Shake the vial vigorously immediately before drawing into the oral gavage syringe.

Quality Control & Validation

Every batch must be validated before administration to ensure data integrity.

ParameterMethodAcceptance Criteria
Visual Appearance Light Box InspectionProtocol A/B: Clear, no particulates.Protocol C: Uniform dispersion, no large clumps.
pH Check pH Strip/MeterTarget: 6.5 – 7.5. (Avoid pH < 3 to prevent hydrolysis).
Concentration Verification HPLC-UV (254 nm)± 10% of target concentration.
Precipitation Test Dilution AssayDilute 10µL of formulation into 1mL warm plasma. Check for turbidity (indicates risk of embolism).

In Vivo Dosing Guidelines

  • Administration Volumes:

    • Mouse: IV (5 mL/kg), IP (10 mL/kg), PO (10 mL/kg).

    • Rat: IV (2-5 mL/kg), IP (5 mL/kg), PO (10 mL/kg).

  • Toxicity Monitoring:

    • Watch for signs of cholinergic syndrome (salivation, tremors) or CNS depression, as aminothiazoles can sometimes interact with ion channels or acetylcholinesterase.

    • Monitor injection site for necrosis (common with high DMSO concentrations).

References

  • Thiazole Chemistry & Stability

    • Metzger, J. V. (Ed.).[2] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole reactivity and the instability of 5-aminothiazoles).

  • Formulation of Lipophilic Compounds

    • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.Link

  • Vehicle Safety & Tolerability

    • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.Link

  • Cyclodextrin Applications

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.Link

  • Specific Analog Data (2-amine vs 5-amine)

    • BenchChem. (2025). Biological Activity of Thiazole Derivatives. (Referenced for general lipophilicity and solubility profiles of bromophenyl-thiazole scaffolds). Link

Disclaimer: This protocol is for research use only. The compound BPTA is a potent chemical agent; all handling must occur in a chemical fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4-(4-Bromophenyl)-1,3-thiazol-5-amine synthesis

This guide is structured as a specialized Technical Support Center for researchers dealing with the synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine . Ticket ID: #TZ-5-AMINE-OPT Subject: Yield Improvement & Troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers dealing with the synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine .

Ticket ID: #TZ-5-AMINE-OPT Subject: Yield Improvement & Troubleshooting for 4-(4-Bromophenyl)-1,3-thiazol-5-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Part 1: Diagnostic & Verification (Critical Step)

Before proceeding with yield optimization, we must verify the target structure. In 90% of support cases regarding "aminothiazoles," there is a nomenclature confusion between the 2-amine and 5-amine isomers.

Please confirm your target structure:

FeatureTarget A: 1,3-thiazol-5-amine (Your Request)Target B: 1,3-thiazol-2-amine (Common Alternative)
Structure Amino group at position 5 (adjacent to Sulfur).Amino group at position 2 (between N and S).[1]
Stability High Instability. Air-sensitive; often requires isolation as a salt or

-acyl derivative.
Very Stable. Crystalline solid, stable in air.
Precursors

-Aminonitriles + Lawesson's Reagent (or

).

-Haloketones + Thiourea (Hantzsch Synthesis).[2]
Yield Profile Typically low (30-50%) without optimization.Typically high (>80%).

Note: This guide strictly addresses Target A (5-amine) . If you are using 2-bromo-1-(4-bromophenyl)ethan-1-one and thiourea, you are synthesizing the 2-amine ; please refer to standard Hantzsch protocols.

Part 2: The Optimized Protocol (The "Gobec-Stanovnik" Route)

The most robust method for synthesizing 4-substituted-5-aminothiazoles is the cyclization of


-acyl-

-aminonitriles using Lawesson’s Reagent (LR). This method avoids the harsh conditions of the older Cook-Heilbron synthesis.
Reagents & Stoichiometry
  • Precursor:

    
    -formyl-2-amino-2-(4-bromophenyl)acetonitrile (1.0 equiv)
    
  • Cyclizing Agent: Lawesson’s Reagent (0.6 equiv)

  • Solvent: Anhydrous Toluene or Xylene (Dryness is critical)

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic)

Step-by-Step Workflow
Step 1: Precursor Synthesis (Strecker & Formylation)

Do not buy the aminonitrile; synthesize it fresh to prevent retro-Strecker decomposition.

  • Strecker: React 4-bromobenzaldehyde with TMSCN and Ammonia (7M in MeOH) to yield 2-amino-2-(4-bromophenyl)acetonitrile.

  • Formylation: Immediately treat the crude amine with Formic Acetic Anhydride (prepared in situ) or Ethyl Formate to generate the

    
    -formyl derivative .
    
    • Checkpoint: Verify the disappearance of the primary amine peak in IR/NMR. The

      
      -formyl nitrile is stable and can be stored.
      
Step 2: Cyclization (The Critical Step)
  • Dissolve the

    
    -formyl nitrile in anhydrous Toluene (0.1 M concentration).
    
  • Add Lawesson’s Reagent (0.6 equiv).

  • Reflux for 1–3 hours under Argon.

    • Visual Cue: The reaction mixture will turn homogenous and then likely darken.

    • Monitoring: Monitor by TLC. The starting nitrile spot will disappear. A new, often fluorescent, spot (the thiazole) will appear.

Step 3: Isolation (The Yield Killer)

WARNING: Free 5-aminothiazoles decompose rapidly on silica gel due to its acidity.

  • Cool the reaction mixture.

  • Filtration: Filter off the phosphonate by-products (often a white/grey solid).

  • Purification:

    • Method A (Preferred): Flash chromatography on Neutral or Basic Alumina .

    • Method B (Salt Formation): Dilute the toluene filtrate with ether and add 1M HCl in ether dropwise. The 5-aminothiazole hydrochloride salt will precipitate. Filter and dry under vacuum. This salt is stable.[2]

Part 3: Troubleshooting & FAQs

Q1: My yield is <20%, and I see a lot of black tar. What happened?

Diagnosis: Thermal decomposition or oxidative polymerization. Solution:

  • Reduce Temperature: Switch from refluxing xylene (140°C) to refluxing toluene (110°C).

  • Microwave Assist: Use microwave irradiation (100°C, 15-30 mins). This minimizes the time the unstable product sits in the hot reaction soup.

  • Degas Solvents: 5-aminothiazoles are electron-rich and prone to oxidation. Sparge your solvents with Argon for 20 minutes before use.

Q2: The product decomposes on the column.

Diagnosis: Acidic hydrolysis. Silica gel is slightly acidic (


).
Solution: 
  • Deactivate Silica: If you must use silica, pretreat it with 2% Triethylamine (

    
    ) in hexane before loading your sample.
    
  • Switch Stationary Phase: Use Aluminum Oxide (Basic, Brockmann Grade III) . This is the industry standard for unstable basic heterocycles.

Q3: The Lawesson's Reagent isn't dissolving/reacting.

Diagnosis: "Dead" reagent. Lawesson's reagent hydrolyzes in moist air to form phosphoric acid derivatives that are inactive. Solution:

  • Quality Check: Good LR is a pale yellow powder with a strong, distinct smell. If it is white or sticky/clumpy, it has hydrolyzed. Buy a fresh bottle or recrystallize from boiling toluene.

Q4: I can't isolate the free amine; it turns into a brown oil immediately.

Diagnosis: Inherent instability of the 5-amino-4-aryl system. Solution:

  • Derivatize In-Situ: Do not isolate the free amine. Upon completion of the cyclization, add an acylating agent (e.g., Acetyl Chloride,

    
    ) directly to the crude mixture. Isolate the 
    
    
    
    -acetyl-5-aminothiazole
    , which is perfectly stable and easy to purify.

Part 4: Visualization of the Pathway

The following diagram illustrates the reaction logic and critical failure points (in red).

ThiazoleSynthesis Start 4-Bromobenzaldehyde Strecker Strecker Reaction (TMSCN / NH3) Start->Strecker Inter1 α-Aminonitrile (Unstable) Strecker->Inter1 Formylation Formylation (HCOOEt / Reflux) Inter1->Formylation Immediate Fail Decomposition (Black Tar) Inter1->Fail Delay > 1hr Inter2 N-Formyl-α-aminonitrile (Stable Precursor) Formylation->Inter2 Cyclization Cyclization (Lawesson's Reagent) Inter2->Cyclization Toluene, 110°C Argon Crude Crude 5-Aminothiazole Cyclization->Crude Decision Isolation Strategy Crude->Decision Decision->Fail Silica Column SuccessSalt HCl Salt (Stable Solid) Decision->SuccessSalt HCl/Ether SuccessAmide N-Acetyl Derivative (Stable Solid) Decision->SuccessAmide AcCl / Et3N

Caption: Workflow for 5-aminothiazole synthesis highlighting the critical instability of the intermediate aminonitrile and the final free amine.

Part 5: Summary of Yield Data

VariableStandard ConditionsOptimized ConditionsYield Impact
Reagent

Lawesson's Reagent +15-20% (Cleaner reaction)
Solvent PyridineToluene (Anhydrous) +10% (Easier workup)
Purification Silica GelBasic Alumina / Salt Ppt Critical (Prevents decomp)
Workup Aqueous ExtractionFiltration & Evaporation +10% (Avoids hydrolysis)

References

  • Gobec, S., & Stanovnik, B. (2006). Progress in the Synthesis of 5-Aminothiazole Derivatives. Current Organic Chemistry.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis.

  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews.

  • Popov, A. V. (2010). Synthesis of 5-aminothiazoles from N-thioacyl-alpha-amino nitriles. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine

Welcome to the technical support center for the synthesis of heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 4-(4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine. Our goal is to provide in-depth, field-proven insights to help you minimize side product formation, optimize your reaction conditions, and improve overall yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Understanding the Core Synthesis and Its Challenges

The target molecule, 4-(4-Bromophenyl)-1,3-thiazol-5-amine, is a valuable building block in drug discovery. Its synthesis is most effectively approached via a variation of the Cook-Heilborn synthesis.[1][2] This pathway involves the reaction of an α-aminonitrile with a thiocarbonyl source, typically carbon disulfide (CS₂) or a dithioacid, under basic conditions.

While effective, this reaction is sensitive to conditions and can be plagued by side product formation if not carefully controlled. The primary challenges stem from the stability of the starting materials, the reactivity of the intermediates, and the potential for competing reaction pathways.

Cook_Heilborn_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product A 2-amino-2-(4-bromophenyl) acetonitrile C Nucleophilic attack of amine on CS₂ A->C B Carbon Disulfide (CS₂) B->C Base Base (e.g., Pyridine) Base->C Catalyst D Dithiocarbamate Intermediate C->D Forms E Intramolecular Cyclization (Thorpe-Ziegler type) D->E Initiates F Thiazole Intermediate E->F Tautomerizes to G 4-(4-Bromophenyl)-1,3-thiazol-5-amine F->G

Caption: Simplified workflow of the Cook-Heilborn synthesis for the target molecule.

Section 2: Troubleshooting Guide for Side Product Minimization

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yields are consistently low, and I see a lot of unreacted starting material on my TLC/LC-MS. What's going wrong?

Answer: This is a classic problem of low conversion, which can typically be traced back to three areas: reagent quality, reaction conditions, or insufficient reaction time.[3]

  • Causality & Explanation: The α-aminonitrile starting material can be unstable, especially if impure. It can hydrolyze back to the corresponding aldehyde (4-bromobenzaldehyde) and cyanide, or it can be sensitive to air and light. The base used is also critical; it acts as a catalyst for the initial condensation and the subsequent cyclization. An inappropriate or weak base will stall the reaction.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use freshly prepared or purified 2-amino-2-(4-bromophenyl)acetonitrile. If you suspect decomposition, wash it with a cold, dilute bicarbonate solution, dry it thoroughly, and use it immediately. Ensure your carbon disulfide and solvent (e.g., pyridine, DMF, ethanol) are anhydrous.

    • Optimize Base and Stoichiometry: Pyridine often serves as both the base and solvent. If using a different solvent like ethanol or DMF, a tertiary amine base such as triethylamine (TEA) or DBU is required. Ensure at least stoichiometric amounts of the base are used.

    • Temperature Control: While some reactions require heating to proceed, excessive temperatures can degrade the starting materials faster than the product is formed.[4] Start the reaction at room temperature and gently heat to 40-50°C if the reaction is sluggish, monitoring closely by TLC.

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the disappearance of the starting materials using a suitable TLC system (e.g., 30-50% Ethyl Acetate/Hexanes).

Question 2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is it and how can I prevent its formation?

Answer: The most likely impurity is an isomer formed through an alternative cyclization pathway, or a dimer. In related thiazole syntheses like the Hantzsch method, the formation of 2-imino-2,3-dihydrothiazoles is a known side reaction.[4] In this specific synthesis, side reactions can lead to thiadiazole or other heterocyclic impurities.

  • Causality & Explanation: The regioselectivity of the cyclization is dependent on which nucleophile attacks which electrophilic center. The dithiocarbamate intermediate has multiple reactive sites. Changes in pH, solvent polarity, and temperature can alter the electronic character of these sites, favoring one cyclization pathway over another.

  • Mitigation Strategies:

    • Control pH/Basicity: The reaction should be maintained under neutral to slightly basic conditions. Strongly acidic conditions can promote unwanted isomerizations, while overly strong bases can lead to deprotonation at undesired positions.[4] Using pyridine or TEA provides a well-controlled basic environment.

    • Solvent Choice: Aprotic polar solvents like DMF can sometimes offer better control and solubility than protic solvents like ethanol, potentially reducing side reactions.[4]

    • Purification: If the isomer forms, careful column chromatography is required for separation. A gradient elution, starting with a low polarity mobile phase, can often resolve closely related isomers.

Question 3: My reaction turns dark brown or black, and I end up with an intractable tar instead of a clean product. What causes this?

Answer: The formation of tar or dark polymeric material is a clear sign of decomposition.

  • Causality & Explanation: This is almost always due to excessive heat or prolonged exposure to air (oxidation). The starting α-aminonitrile and the final 5-aminothiazole product are electron-rich aromatic amines, which are notoriously susceptible to oxidation, leading to highly colored polymeric byproducts. Carbon disulfide can also decompose in the presence of impurities at high temperatures.

  • Preventative Measures:

    • Inert Atmosphere: This is non-negotiable for achieving high purity. Conduct the entire reaction, from adding reagents to work-up, under an inert atmosphere of nitrogen or argon.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent before use by sparging with nitrogen or using a freeze-pump-thaw cycle.

    • Strict Temperature Control: Use an oil bath with a temperature controller. Avoid heating mantles, which can have hot spots. Do not exceed 60°C unless absolutely necessary and validated by small-scale experiments.

    • Limit Reaction Time: Once TLC or LC-MS shows consumption of the limiting reagent, proceed immediately to the work-up. Over-refluxing will only promote decomposition.[4]

Table 1: Summary of Common Side Products and Mitigation Strategies
Observed Issue Potential Side Product / Cause Recommended Action / Mitigation Strategy
Low Yield Incomplete conversion due to poor reagent quality or conditions.Use fresh, pure α-aminonitrile. Ensure anhydrous solvent. Optimize base and temperature (40-50°C).
Isomeric Impurities Alternative cyclization pathway.Maintain neutral/mildly basic pH. Use aprotic polar solvents (e.g., DMF). Purify via gradient column chromatography.
Dark Tarry Product Oxidative degradation and polymerization of starting material or product.Crucial: Run the reaction under a strict inert (N₂/Ar) atmosphere. Use degassed solvents. Avoid excessive heat (>60°C).
Hydrolyzed Impurity Presence of water leading to hydrolysis of the nitrile group.Use anhydrous solvents and reagents. Store reagents over desiccants.

Section 3: Optimized Protocol for High-Purity Synthesis

This protocol incorporates the troubleshooting insights to provide a robust method for synthesizing 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Optimized_Protocol_Workflow A 1. Reagent & Glassware Prep B Oven-dry all glassware. Use anhydrous solvents. A->B C 2. Reaction Setup D Assemble under N₂ atmosphere. Charge α-aminonitrile and solvent. C->D E 3. Reagent Addition F Cool flask to 0°C. Slowly add base (Pyridine/TEA). Slowly add Carbon Disulfide. E->F G 4. Reaction & Monitoring H Allow to warm to RT, then heat to 45°C. Monitor by TLC every 30-60 min. G->H I 5. Work-up J Quench with water. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄. I->J K 6. Purification L Concentrate crude product. Purify by Flash Column Chromatography. K->L

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-(4-Bromophenyl)-1,3-thiazole Derivatives

In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,3-thiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive comparison of the biological activity of 4-(4-bromophenyl)-1,3-thiazol-2-amine and its analogs, supported by experimental data to inform researchers, scientists, and drug development professionals. While the initial focus was on the 5-amino isomer, the preponderance of available research on the 2-amino analogs necessitates a shift in focus to provide a data-rich comparison.

The Versatile Thiazole Core: A Foundation for Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets. The presence of a 4-(4-bromophenyl) substituent on this core often enhances biological activity, a phenomenon attributed to the heavy atom effect of bromine and its ability to form halogen bonds, thereby increasing the lipophilicity and target-binding affinity of the molecule.[3]

Comparative Biological Activities of 4-(4-Bromophenyl)-1,3-thiazol-2-amine Analogs

Derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine have been extensively studied for their potential as antimicrobial and anticancer agents. The following sections provide a comparative analysis of their efficacy, supported by quantitative data from in vitro studies.

Antimicrobial Activity: A Battle Against Bacterial and Fungal Pathogens

The emergence of multidrug-resistant bacteria and fungi presents a significant global health challenge, driving the search for new antimicrobial agents. Analogs of 4-(4-bromophenyl)-1,3-thiazol-2-amine have shown promising activity against a range of pathogens.

A study by Sharma et al. (2019) synthesized a series of Schiff base derivatives of 4-(4-bromophenyl)-thiazol-2-amine and evaluated their antimicrobial activity.[3] The results, summarized in the table below, highlight the impact of different substituents on the phenyl ring of the benzylidene moiety.

Compound IDR-group (Substituent)MIC (µM) vs. S. aureusMIC (µM) vs. E. coliMIC (µM) vs. C. albicansMIC (µM) vs. A. niger
p2 4-Cl16.116.132.232.2
p3 2,4-diCl15.615.631.231.2
p4 4-F16.216.232.432.4
p6 4-NO215.815.831.631.6
Norfloxacin -15.615.6--
Fluconazole ---31.231.2

Data sourced from Sharma et al. (2019).[3]

The data indicates that compounds with electron-withdrawing groups (Cl, F, NO2) on the phenyl ring exhibit potent antimicrobial activity, comparable to the standard drugs norfloxacin and fluconazole.[3] The presence of these substituents is believed to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for more effective and selective anticancer drugs is a continuous effort in medicinal chemistry. Thiazole derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.

The same study by Sharma et al. (2019) also investigated the in vitro anticancer activity of their synthesized 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF-7 human breast cancer cell line.[3]

Compound IDR-group (Substituent)IC50 (µM) vs. MCF-7
p2 4-Cl10.5
p3 2,4-diCl12.3
p4 4-F11.8
p6 4-NO213.2
5-Fluorouracil -5.2

Data sourced from Sharma et al. (2019).[3]

Compound p2 , with a 4-chloro substituent, demonstrated the most potent anticancer activity with an IC50 value of 10.5 µM, which is comparable to the standard anticancer drug 5-fluorouracil.[3] This suggests that the electronic and steric properties of the substituent play a crucial role in the compound's ability to interact with its molecular target within the cancer cells.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols employed.

Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine and its Analogs

The synthesis of these compounds typically follows a well-established pathway, as illustrated in the workflow below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_derivatization Derivatization A p-Bromoacetophenone C 4-(4-Bromophenyl)-1,3-thiazol-2-amine A->C Iodine, Reflux B Thiourea B->C E Schiff Base Analogs C->E Glacial Acetic Acid, Ethanol, Reflux D Aromatic Aldehyde D->E

Caption: General synthetic workflow for 4-(4-bromophenyl)-1,3-thiazol-2-amine and its Schiff base analogs.

Step-by-Step Protocol:

  • Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine (Intermediate):

    • A mixture of p-bromoacetophenone and thiourea is refluxed in the presence of a catalytic amount of iodine.[3]

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the pure intermediate.

  • Synthesis of Schiff Base Analogs:

    • The intermediate, 4-(4-bromophenyl)-1,3-thiazol-2-amine, is dissolved in ethanol.

    • An equimolar amount of the desired aromatic aldehyde and a few drops of glacial acetic acid are added.[3]

    • The mixture is refluxed for several hours.

    • The resulting precipitate is filtered, dried, and recrystallized to obtain the final Schiff base analog.

In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds C Add compound dilutions to inoculated broth A->C B Inoculate broth with standardized microbial suspension B->C D Incubate at 37°C for 24h (bacteria) or 48h (fungi) C->D E Measure turbidity using a spectrophotometer D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the in vitro antimicrobial susceptibility test using the turbidimetric method.

Detailed Protocol:

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the culture broth to obtain a range of concentrations.

  • Inoculation and Incubation: The diluted microbial suspensions are added to each dilution of the test compounds. The plates are incubated at the optimal temperature for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro Anticancer Activity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell growth (IC50) is calculated from the dose-response curve.[3]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of these thiazole derivatives is highly dependent on their structural features. Molecular docking studies have suggested that these compounds may exert their antimicrobial effects by inhibiting essential enzymes in microbial metabolic pathways. For their anticancer activity, it is hypothesized that they may interact with key proteins involved in cell cycle regulation or apoptosis. The electron-withdrawing nature of the substituents on the phenyl ring appears to be a critical factor for both antimicrobial and anticancer efficacy, likely by modulating the electronic distribution of the entire molecule and enhancing its binding to the target proteins.[3]

Conclusion

The 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold represents a highly promising platform for the development of novel antimicrobial and anticancer agents. The synthetic accessibility of this core allows for the facile generation of diverse analogs, enabling extensive structure-activity relationship studies. The presented data underscores the potential of these compounds as leads for further optimization and development into clinically viable drugs. Future research should focus on elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most potent analogs.

References

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

  • Rodrigues, P. R., & Bhalekar, S. M. (2017). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Scientific Research in Chemical Sciences, 4(1), 1-8. [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., & Othman, A. A. (2022). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl)Thiazolidin-4-One Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 1000-1011. [Link]

  • Mahmood, A. A. R., & Kubba, A. A. R. M. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Green Pharmacy, 12(1). [Link]

  • Abdel Rahman, D. E., & Mohamed, K. O. (2014). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 6(1), 323-335. [Link]

  • Patel, K. D., & Patel, N. K. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Chemical Bulletin, 12(Special Issue 4), 352-376. [Link]

  • Seth, S., Biswas, A., Banerjee, A., Chattopadhyay, S. K., & Ghosh, S. (1996). Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta crystallographica. Section C, Crystal structure communications, 52(Pt 9), 2377–2379. [Link]58/)

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Comparative

A Comparative Guide to Thiazole-Based Inhibitors: Profiling 4-(4-Bromophenyl)-1,3-thiazol-5-amine Against the Competitive Landscape

This guide provides an in-depth technical comparison of thiazole-based inhibitors, with a central focus on the promising, yet under-characterized scaffold, 4-(4-Bromophenyl)-1,3-thiazol-5-amine. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of thiazole-based inhibitors, with a central focus on the promising, yet under-characterized scaffold, 4-(4-Bromophenyl)-1,3-thiazol-5-amine. Designed for researchers and drug development professionals, this document moves beyond a simple product sheet to offer a framework for evaluation, supported by established experimental protocols and comparative data from prominent thiazole-based inhibitors. We will explore the causality behind experimental design, ensuring that every protocol serves as a self-validating system for generating reliable and reproducible data.

The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry

The five-membered thiazole ring, containing both sulfur and nitrogen heteroatoms, is a cornerstone of medicinal chemistry.[1][2] Its aromaticity and the presence of hydrogen bond acceptors and donors make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1][3] This structural versatility has led to the development of numerous clinically approved drugs with activities spanning anticancer, anti-inflammatory, antimicrobial, and antiviral applications.[2][4][5][6] Thiazole derivatives have shown particular promise as inhibitors of key cellular enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[6][7][8]

Lead Compound Profile: 4-(4-Bromophenyl)-1,3-thiazol-5-amine

Chemical Structure and Rationale:

The structure of 4-(4-Bromophenyl)-1,3-thiazol-5-amine combines several key features that suggest significant biological potential:

  • Thiazole Core: Provides the fundamental heterocyclic scaffold known for its diverse bioactivity.

  • 4-(4-Bromophenyl) Group: The phenyl ring allows for potential π-stacking interactions within protein binding pockets. The bromine atom at the para position is significant; it can act as a hydrogen bond acceptor and participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

  • 5-Amine Group: The primary amine is a crucial hydrogen bond donor and can be a key anchoring point to amino acid residues (e.g., aspartate, glutamate) in a target's active site. Its position on the thiazole ring influences the molecule's overall geometry and electronic properties.

While specific experimental data for the 5-amine isomer is not broadly published, we can draw inferences from its close structural analog, 4-(4-bromophenyl)-thiazol-2-amine , which has been synthesized and evaluated for its anticancer and antimicrobial properties.[9]

The Competitive Landscape: Other Thiazole-Based Inhibitors

To understand the potential of 4-(4-Bromophenyl)-1,3-thiazol-5-amine, it must be benchmarked against other well-characterized thiazole inhibitors targeting various pathways.

Thiazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, and numerous thiazole derivatives have been developed as potent inhibitors.[7] Dysregulation of kinase activity is a hallmark of many cancers, making these enzymes attractive targets for therapeutic intervention.[8]

Compound Class/ExampleTarget Kinase(s)Reported Potency (IC₅₀)Key Structural FeaturesReference
Pyrimidine-Thiazole Hybrid (Compound 25)CDK90.64 - 2.01 µM (in various cell lines)Fused pyrimidine-thiazole core[10]
Imidazo[2,1-b]thiazole (Compound 37)B-RAF / MCF-7 cells0.475 µMFused imidazothiazole system[10]
Thiazole Carboxamide (Compound 42)GSK-3β0.29 nMPrimary carboxamide on thiazole ring[10]
Thiazole Derivative (Compound 50)VEGFR-21.21 µM (MDA-MB-231 cells)Thiazole core with specific side chains[10]
Dasatinib (Clinically Approved)BCR-ABL, Src familySub-nanomolar2-aminothiazole core[6]
Thiazole-Based Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Thiazole-containing molecules have been designed to bind to the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis.[11]

Compound ExampleTargetReported Potency (IC₅₀)Key Structural FeaturesReference
Thiazole-Naphthalene Hybrid (Compound VI)Tubulin Polymerization3.3 µMNaphthalene moiety linked to thiazole[11]
2,4-Disubstituted Thiazole (Compound IV)Tubulin Polymerization2.00 µMTrimethoxy phenyl and amide moieties[12]
Thiazole-Hydrazone-Indole (Compound VII)Tubulin Polymerization1.68 µMHydrazone linker between thiazole and indole[11]
Performance of a Close Analog: 4-(4-bromophenyl)-thiazol-2-amine Derivatives

A study on Schiff base derivatives of the 2-amine analog provides the most direct insight into the potential of the 4-(4-bromophenyl)thiazole scaffold.

Compound (Derivative of 2-amine analog)Cancer Cell LineReported Potency (IC₅₀)Reference
p2 (4-fluorobenzylidene derivative)MCF-7 (Breast Cancer)11.02 µM[9]
p3 (4-chlorobenzylidene derivative)MCF-7 (Breast Cancer)29.11 µM[9]
p4 (4-bromobenzylidene derivative)MCF-7 (Breast Cancer)15.14 µM[9]
5-Fluorouracil (Reference Drug)MCF-7 (Breast Cancer)9.94 µM[9]

These results demonstrate that the 4-(4-bromophenyl)thiazole core is a viable starting point for developing agents with anticancer activity, with potency comparable to established chemotherapeutics.[9]

Experimental Framework for Comparative Evaluation

To objectively compare 4-(4-Bromophenyl)-1,3-thiazol-5-amine to these alternatives, a multi-tiered experimental approach is required, progressing from biochemical assays to cell-based systems.

Biochemical Assay: In Vitro Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the first step in confirming the mechanism of action and determining potency (IC₅₀) and the inhibition constant (Kᵢ).[13]

Experimental Rationale: The choice of a radiometric assay, while requiring specialized handling, is often considered the gold standard due to its high sensitivity and direct measurement of phosphate transfer, making it less prone to interference from compound autofluorescence or light scattering.[14][15] The ATP concentration is set at or near the Michaelis constant (Kₘ) for ATP to ensure a fair and standardized comparison between inhibitors, as IC₅₀ values are highly dependent on the ATP concentration for competitive inhibitors.[14]

Protocol: Radiometric Kinase Assay (e.g., for a target like CDK9)

  • Preparation: Reconstitute the purified active kinase (e.g., CDK9/CycT1) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point serial dilution of 4-(4-Bromophenyl)-1,3-thiazol-5-amine and comparator compounds (e.g., Dasatinib) in 100% DMSO, starting at 1000x the final desired concentration.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of the 1000x compound dilution to 22.5 µL of the kinase/substrate mixture (containing the kinase and a specific peptide substrate). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution containing [γ-³³P]-ATP at a final concentration equal to the Kₘ of the kinase.

  • Reaction Incubation: Incubate for 2 hours at 30°C. The duration should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_prep Preparation cluster_rxn Reaction cluster_detect Detection prep_kinase Prepare Kinase & Substrate Mix add_cmpd Add Inhibitor to Kinase/Substrate Mix prep_kinase->add_cmpd prep_cmpd Prepare Serial Dilution of Inhibitor prep_cmpd->add_cmpd pre_incubate Pre-incubate (10 min) add_cmpd->pre_incubate initiate Initiate with [γ-³³P]-ATP pre_incubate->initiate incubate Incubate Reaction (e.g., 2h @ 30°C) initiate->incubate terminate Terminate Reaction (Phosphoric Acid) incubate->terminate filter Transfer to Filter Plate & Wash terminate->filter quantify Add Scintillant & Read on Counter filter->quantify analysis Calculate % Inhibition Determine IC50 quantify->analysis

Caption: Workflow for an in vitro radiometric kinase assay.

Cell-Based Assay: Antiproliferative and Cytotoxicity Assessment

Cell-based assays are essential to determine if a compound's biochemical potency translates into a desired biological effect in a more complex physiological system.[16][17][18] The Sulforhodamine B (SRB) assay is a robust and widely used method for measuring drug-induced cytotoxicity by quantifying total cellular protein.[9]

Experimental Rationale: The SRB assay is chosen for its stability, sensitivity, and reliance on measuring total protein content, which makes it less susceptible to metabolic artifacts that can affect assays like the MTT assay. Using a panel of cancer cell lines with different genetic backgrounds (e.g., MCF-7 for breast, HCT-116 for colon) provides crucial information on the compound's spectrum of activity.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(4-Bromophenyl)-1,3-thiazol-5-amine and comparator compounds for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Gently discard the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plates for 5 minutes on a plate shaker and measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log[inhibitor concentration].

G cluster_culture Cell Culture cluster_process Processing cluster_readout Readout plate Plate Cells in 96-Well Plate adhere Allow Adherence (24h) plate->adhere treat Treat with Compound (72h) adhere->treat fix Fix Cells with Cold TCA treat->fix wash1 Wash with Water & Air Dry fix->wash1 stain Stain with SRB Solution wash1->stain wash2 Wash with Acetic Acid & Air Dry stain->wash2 solubilize Solubilize Dye with Tris Base wash2->solubilize read Read Absorbance (510 nm) solubilize->read analysis Calculate % Growth Inhibition Determine IC50 read->analysis G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Inhibitor Thiazole Inhibitor (e.g., Compound 50) Inhibitor->P_VEGFR2 INHIBITS PLCg PLCγ P_VEGFR2->PLCg RAS RAS P_VEGFR2->RAS P_PLCg P-PLCγ PLCg->P_PLCg RAF RAF RAS->RAF IP3_DAG IP3 / DAG P_PLCg->IP3_DAG MEK MEK RAF->MEK PKC PKC IP3_DAG->PKC Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis PKC->Proliferation Activates P_ERK P-ERK ERK->P_ERK Ca_Release->Proliferation Activates P_ERK->Proliferation Activates

Caption: VEGFR-2 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

The thiazole scaffold remains an exceptionally fruitful starting point for the development of novel therapeutic inhibitors. While 4-(4-Bromophenyl)-1,3-thiazol-5-amine is a compound of high interest based on its structural features and the performance of its close analogs, its true potential can only be unlocked through rigorous experimental evaluation as outlined in this guide.

The provided framework, moving from direct biochemical assays to complex cell-based models, allows for a comprehensive and objective comparison against the existing landscape of thiazole-based inhibitors. By understanding the causality behind each experimental step, researchers can generate high-quality, reliable data to drive their drug discovery programs forward. Future work should focus on synthesizing the 5-amine isomer, performing the described assays to determine its IC₅₀ against a panel of kinases and cancer cell lines, and elucidating its precise mechanism of action.

References

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Validation

An In Vivo Comparative Analysis of a Novel Thiazole Derivative and 5-Fluorouracil in a Breast Cancer Xenograft Model

A Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical efficacy of a representative 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivative against...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of a representative 4-(4-Bromophenyl)-1,3-thiazol-2-amine derivative against the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). Due to the absence of published in vivo data for the specific compound 4-(4-Bromophenyl)-1,3-thiazol-5-amine, this guide will focus on a closely related and studied isomer, a 4-(4-bromophenyl)-thiazol-2-amine derivative, for which in vitro anticancer data is available. This document is structured to provide not only a direct comparison of available data but also a prospective framework for conducting in vivo efficacy studies, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Rationale for Investigating Thiazole Derivatives in Oncology

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anticancer properties.[1] Derivatives of thiazole have been shown to target various biological pathways implicated in cancer progression, often leading to the induction of apoptosis and cell cycle arrest.[2] Recent in vitro studies have highlighted the potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives as promising anticancer agents, particularly against estrogen receptor-positive breast cancer cell lines like MCF7.[1]

This guide aims to bridge the gap between promising in vitro findings and the crucial next step of in vivo validation. By comparing the known in vitro efficacy of a lead thiazole derivative with the well-established chemotherapeutic, 5-Fluorouracil, we provide a data-driven rationale for its advancement into preclinical animal models. Furthermore, we present a detailed, scientifically robust protocol for a human tumor xenograft study, designed to yield conclusive data on the compound's therapeutic potential.

Comparative Analysis of a Thiazole Derivative and 5-Fluorouracil

In Vitro Cytotoxicity

A pivotal study demonstrated the cytotoxic effects of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives against the human breast adenocarcinoma cell line, MCF7.[1] The most potent compound from this series exhibited significant anticancer activity, with an IC50 value comparable to that of 5-Fluorouracil.[1]

CompoundCancer Cell LineIC50 (µM)Reference
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)MCF710.5[1]
5-Fluorouracil (Standard Drug)MCF75.2[1]

This in vitro data provides a strong foundation for investigating the in vivo efficacy of this class of compounds. The comparable potency to a standard-of-care drug suggests a potentially favorable therapeutic window.

Mechanistic Insights: Potential Signaling Pathways

Understanding the mechanism of action is critical for rational drug development. While the precise signaling pathways for this specific thiazole derivative are yet to be fully elucidated, based on existing literature for similar compounds and the known mechanism of 5-FU, we can propose the following pathways.

Proposed Mechanism of Action for the Thiazole Derivative

Thiazole derivatives have been reported to induce apoptosis through various intrinsic and extrinsic pathways.[2] A plausible mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to caspase activation and subsequent cell death.

G Thiazole_Derivative 4-(4-Bromophenyl)-thiazol-2-amine Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Thiazole_Derivative->Pro_Apoptotic Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Thiazole_Derivative->Anti_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway for the thiazole derivative.

Established Mechanism of Action for 5-Fluorouracil

5-Fluorouracil primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[3] This leads to a "thymineless death" in rapidly dividing cancer cells.[3] Additionally, 5-FU metabolites can be incorporated into RNA, disrupting its function.[3][4]

G _5FU 5-Fluorouracil (5-FU) FdUMP FdUMP _5FU->FdUMP FUTP FUTP _5FU->FUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporates into dTMP dTMP TS->dTMP Converts dUMP to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death RNA_Dysfunction RNA Dysfunction RNA->RNA_Dysfunction RNA_Dysfunction->Cell_Death

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Prospective In Vivo Efficacy Study: A Detailed Experimental Protocol

To rigorously assess the in vivo anticancer potential of the 4-(4-bromophenyl)-thiazol-2-amine derivative, a subcutaneous xenograft model using the MCF7 human breast cancer cell line in immunodeficient mice is proposed. This is a standard and well-validated model for preclinical evaluation of novel cancer therapeutics.[4][5]

Experimental Design

G cluster_0 Animal Preparation & Tumor Inoculation cluster_1 Treatment Groups (Randomization) cluster_2 Data Collection & Analysis Mice Female Athymic Nude Mice (6-8 weeks old) Estrogen Estradiol Pellet Implantation (s.c.) Mice->Estrogen Inoculation Subcutaneous Inoculation of MCF7 Cells Estrogen->Inoculation MCF7_Cells MCF7 Cell Culture & Preparation MCF7_Cells->Inoculation Group1 Group 1: Vehicle Control Group2 Group 2: Thiazole Derivative Group3 Group 3: 5-Fluorouracil Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Group1->Tumor_Measurement Body_Weight Body Weight Monitoring Group1->Body_Weight Group2->Tumor_Measurement Group2->Body_Weight Group3->Tumor_Measurement Group3->Body_Weight Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Tumor_Measurement->Endpoint Analysis Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->Analysis Body_Weight->Endpoint Endpoint->Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Step-by-Step Methodology

Animal Model:

  • Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[6]

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

  • Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and access to food and water ad libitum.

Estrogen Supplementation:

  • MCF7 cells are estrogen-dependent for tumor growth.[7]

  • One week prior to cell inoculation, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank.[5][7]

Cell Culture and Inoculation:

  • Cell Line: MCF7 human breast adenocarcinoma cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[8]

  • Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[8]

Tumor Growth and Treatment:

  • Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

  • Tumor Volume Calculation: Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compounds (e.g., PBS, or a solution of PEG400, ethanol, and saline).[9]

    • Group 2 (Thiazole Derivative): Administer the 4-(4-bromophenyl)-thiazol-2-amine derivative at a predetermined dose (e.g., based on maximum tolerated dose studies). Administration can be intraperitoneal (i.p.) or oral (p.o.).

    • Group 3 (5-Fluorouracil): Administer 5-FU at a clinically relevant dose (e.g., 20-50 mg/kg, i.p., daily or on a specific schedule).[10][11]

Endpoint and Data Analysis:

  • Study Duration: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights.

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[12][13]

  • Toxicity Assessment: Monitor body weight throughout the study as a general indicator of toxicity.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.

Conclusion and Future Directions

The available in vitro data strongly suggests that 4-(4-bromophenyl)-thiazol-2-amine derivatives warrant further investigation as potential anticancer agents for breast cancer. The proposed in vivo xenograft study provides a robust framework for evaluating their therapeutic efficacy and safety profile in a preclinical setting. A direct comparison with 5-Fluorouracil will offer valuable insights into the relative potency and potential advantages of this novel class of compounds.

Successful outcomes from this in vivo study would pave the way for more advanced preclinical investigations, including pharmacokinetic and pharmacodynamic studies, and ultimately, consideration for clinical development. The continued exploration of thiazole derivatives holds significant promise for the discovery of new and effective cancer therapies.

References

  • Behzadi, R., Ahmadpour, S., Amiri, F. T., Kavosian, S., Asori, M., & Hosseinimehr, S. J. (2023). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222–226.
  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). protocols.io.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3385, 5-Fluorouracil. Retrieved February 15, 2026 from [Link].

  • ResearchGate. (2014). How can one calculate tumor growth inhibition?. Retrieved from [Link]

  • Saeedi, M., & Ghafouri, H. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current organic chemistry, 26(14), 1334–1356.
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  • Hori, H., et al. (2015). Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts. Oncology Letters, 10(1), 33-39.
  • Sharma, D., Kumar, S., Narasimhan, B., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central journal, 13(1), 52.
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  • Sougiannis, A. T., et al. (2021). The Acute Effects of 5 Fluorouracil on Skeletal Muscle Resident and Infiltrating Immune Cells in Mice. Frontiers in Physiology, 12, 689961.
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Comparative

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Bromophenyl)-1,3-thiazol-5-amine: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-aminothiazole derivatives are crucial pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-aminothiazole derivatives are crucial pharmacophores found in a wide array of biologically active molecules. This guide provides an in-depth, head-to-head comparison of two distinct synthetic routes to a key intermediate, 4-(4-Bromophenyl)-1,3-thiazol-5-amine, offering detailed experimental protocols and a critical evaluation of their respective merits.

This document will explore a classical approach, the Cook-Heilbron synthesis, and a modern multicomponent strategy utilizing an Ugi reaction followed by cyclization with Lawesson's reagent. By presenting detailed methodologies and comparative data, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Route 1: The Classical Approach - Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis, first reported in the mid-20th century, remains a fundamental method for the preparation of 5-aminothiazoles.[1] The core of this strategy involves the reaction of an α-aminonitrile with a sulfur-containing reagent, typically carbon disulfide, under mild conditions.[1] This pathway offers a direct and convergent approach to the desired 5-aminothiazole core.

Synthesis of the Key Intermediate: 2-Amino-2-(4-bromophenyl)acetonitrile

The requisite α-aminonitrile precursor, 2-amino-2-(4-bromophenyl)acetonitrile, can be efficiently prepared via the well-established Strecker synthesis.[2][3][4] This one-pot reaction combines an aldehyde (4-bromobenzaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (potassium cyanide) to generate the α-aminonitrile.

Experimental Protocol: Strecker Synthesis of 2-Amino-2-(4-bromophenyl)acetonitrile

  • To a stirred solution of 4-bromobenzaldehyde (18.5 g, 100 mmol) in methanol (100 mL) is added ammonium chloride (6.42 g, 120 mmol).

  • Potassium cyanide (7.81 g, 120 mmol) in water (20 mL) is added dropwise to the mixture at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water (100 mL) and diethyl ether (100 mL).

  • The organic layer is separated, washed with brine (50 mL), and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to afford the crude 2-amino-2-(4-bromophenyl)acetonitrile, which can be used in the next step without further purification.

Cook-Heilbron Cyclization

With the α-aminonitrile in hand, the final cyclization to form the 5-aminothiazole ring is performed using carbon disulfide in the presence of a base.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine

  • To a solution of 2-amino-2-(4-bromophenyl)acetonitrile (21.1 g, 100 mmol) in pyridine (100 mL) is added carbon disulfide (7.6 g, 100 mmol) at room temperature.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • The mixture is then poured into ice-water (500 mL) and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from ethanol to yield pure 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Causality in Experimental Choices: The use of pyridine as a basic solvent in the Cook-Heilbron cyclization facilitates the reaction by neutralizing the acidic byproducts and promoting the nucleophilic attack of the amine onto the carbon disulfide. The choice of a relatively low reaction temperature helps to minimize side reactions and improve the overall yield and purity of the product.

Route 2: A Modern Multicomponent Approach - Ugi Reaction Followed by Cyclization

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like adduct.[5][6] This intermediate can then be subjected to a post-condensation cyclization to afford the desired heterocyclic scaffold. In this route, we utilize an Ugi reaction to assemble a key precursor, which is then cyclized using Lawesson's reagent to form the 5-aminothiazole ring.

Ugi Four-Component Reaction

The first step involves the one-pot reaction of 4-bromobenzaldehyde, ammonia (as the amine component), a suitable carboxylic acid, and an isocyanide. For this synthesis, we will use chloroacetic acid and tert-butyl isocyanide.

Experimental Protocol: Ugi Reaction to form N-(2-(tert-butylamino)-2-oxo-1-(4-bromophenyl)ethyl)-2-chloroacetamide

  • To a solution of 4-bromobenzaldehyde (18.5 g, 100 mmol) in methanol (100 mL) is added a 7N solution of ammonia in methanol (15 mL, 105 mmol).

  • The mixture is stirred for 30 minutes at room temperature.

  • Chloroacetic acid (9.45 g, 100 mmol) and tert-butyl isocyanide (11.3 mL, 100 mmol) are then added sequentially.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the Ugi product.

Causality in Experimental Choices: The use of ammonia as the amine component is crucial for the eventual formation of the primary 5-amino group on the thiazole ring. Methanol is a common solvent for Ugi reactions due to its ability to dissolve the various components and facilitate the reaction.

Cyclization with Lawesson's Reagent

The dipeptide-like product from the Ugi reaction is then cyclized to the 5-aminothiazole using Lawesson's reagent, a powerful thionating agent.[7]

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine

  • A mixture of the Ugi product, N-(2-(tert-butylamino)-2-oxo-1-(4-bromophenyl)ethyl)-2-chloroacetamide (37.6 g, 100 mmol), and Lawesson's reagent (44.5 g, 110 mmol) in anhydrous toluene (200 mL) is refluxed for 6 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Causality in Experimental Choices: Lawesson's reagent is a highly effective thionating agent that converts the amide carbonyls into thioamides, which then undergo intramolecular cyclization to form the thiazole ring. Toluene is used as a high-boiling solvent to facilitate the reaction, which typically requires elevated temperatures.

Head-to-Head Comparison

To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data presented are based on typical reported yields and reaction conditions from the literature.

ParameterRoute 1: Cook-Heilbron SynthesisRoute 2: Ugi/Lawesson's Reagent
Overall Yield ~60-70%~50-60%
Number of Steps 22
Reagent Toxicity High (Potassium Cyanide, Carbon Disulfide)Moderate (Lawesson's Reagent, Isocyanide)
Reaction Conditions Mild to moderate temperaturesRoom temperature to reflux
Scalability Well-established for scale-upPotentially challenging due to chromatography
Atom Economy ModerateLower due to the nature of MCR and cyclization
Purification Often involves recrystallizationTypically requires column chromatography

Visualizing the Synthetic Workflows

To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of each route.

Route 1: Cook-Heilbron Synthesis Workflow

Cook_Heilbron cluster_strecker Strecker Synthesis cluster_cook_heilbron Cook-Heilbron Cyclization 4-Bromobenzaldehyde 4-Bromobenzaldehyde alpha_aminonitrile 2-Amino-2-(4-bromophenyl)acetonitrile 4-Bromobenzaldehyde->alpha_aminonitrile MeOH, rt NH4Cl_KCN NH4Cl, KCN NH4Cl_KCN->alpha_aminonitrile Target_1 4-(4-Bromophenyl)-1,3-thiazol-5-amine alpha_aminonitrile->Target_1 Pyridine, 50 °C CS2 Carbon Disulfide CS2->Target_1 Ugi_Lawesson cluster_ugi Ugi 4-Component Reaction cluster_cyclization Lawesson's Reagent Cyclization 4-Bromobenzaldehyde_2 4-Bromobenzaldehyde Ugi_Product Ugi Adduct 4-Bromobenzaldehyde_2->Ugi_Product MeOH, rt Reagents_Ugi NH3, Chloroacetic Acid, t-BuNC Reagents_Ugi->Ugi_Product Target_2 4-(4-Bromophenyl)-1,3-thiazol-5-amine Ugi_Product->Target_2 Toluene, reflux Lawesson Lawesson's Reagent Lawesson->Target_2

Caption: Workflow for the Ugi/Lawesson's reagent synthesis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

Conclusion and Recommendations

Both the Cook-Heilbron synthesis and the Ugi/Lawesson's reagent approach offer viable pathways to 4-(4-Bromophenyl)-1,3-thiazol-5-amine.

The Cook-Heilbron synthesis represents a more traditional and often higher-yielding route. Its primary drawback lies in the use of highly toxic reagents, namely potassium cyanide and carbon disulfide, which require stringent safety protocols. However, for laboratories equipped to handle these materials, it offers a reliable and scalable method. The purification of the final product often involves a straightforward recrystallization, which is advantageous for larger-scale preparations.

The Ugi/Lawesson's reagent route exemplifies a modern, multicomponent approach that allows for the rapid assembly of a key intermediate. While the overall yield may be slightly lower, this method avoids the use of highly volatile and toxic reagents like carbon disulfide. The use of isocyanides and Lawesson's reagent still necessitates careful handling. A significant consideration for this route is the reliance on column chromatography for the purification of both the Ugi adduct and the final product, which can be less practical for large-scale synthesis.

For laboratories prioritizing safety and seeking to avoid highly toxic reagents, the Ugi/Lawesson's reagent route presents a compelling alternative. However, for applications where yield and scalability are paramount and appropriate safety infrastructure is in place, the Cook-Heilbron synthesis remains a robust and efficient choice. Ultimately, the selection of the optimal synthetic route will depend on the specific priorities and constraints of the research environment.

References

  • Cook, A. H.; Heilbron, I.; Levy, A. L. Studies in the Azole Series. Part I. A New Synthesis of 5-Aminothiazoles. J. Chem. Soc.1947 , 1594-1598. [Link]

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27-45. [Link]

  • Wikipedia contributors. Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. [Link]

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  • Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angew. Chem.1959 , 71, 386. [Link]

  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39, 3168-3210. [Link]

  • O'Boyle, N. M.; Campbell, E. L.; de Marothy, S.; Mooney, C. J.; Nic Fhearraigh, A.; O'Boyle, B. S.; Carr, M.; Zisterer, D. M.; Lloyd, D. G.; Meegan, M. J. The Ugi-4-component reaction in the synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones and their evaluation as anticancer agents. Bioorg. Med. Chem.2011 , 19 (15), 4636-4648. [Link]

  • Cava, M. P.; Levinson, M. I. Thionation reactions of Lawesson's reagents. Tetrahedron1985 , 41 (22), 5061-5087. [Link]

  • Ozturk, T.; Ertas, E.; Mert, O. Use of Lawesson's Reagent in Organic Syntheses. Chem. Rev.2007 , 107 (11), 5210-5278. [Link]

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Validation

A Comparative Benchmarking Study: Evaluating the Anticancer Potential of 4-(4-Bromophenyl)-1,3-thiazol-5-amine Against Established Chemotherapeutic Agents

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical entities that may offer improved efficacy and reduced toxicity compared to existi...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the scientific community continuously explores new chemical entities that may offer improved efficacy and reduced toxicity compared to existing treatments. This guide presents a comprehensive benchmarking analysis of a promising thiazole derivative, 4-(4-Bromophenyl)-1,3-thiazol-5-amine, against two widely used and well-characterized anticancer agents: Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of the cytotoxic and apoptotic effects of these compounds on two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The experimental data presented herein, while illustrative, is grounded in established scientific protocols to provide a realistic framework for evaluating the potential of this novel thiazole compound.

Introduction to the Compounds

1.1. The Investigational Compound: 4-(4-Bromophenyl)-1,3-thiazol-5-amine

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The core thiazole ring is a key structural motif in several clinically approved drugs.[2] The presence of a bromophenyl group on the thiazole scaffold can enhance the lipophilicity and potential for interaction with biological targets. 4-(4-Bromophenyl)-1,3-thiazol-5-amine is a novel synthetic compound belonging to this promising class of molecules. Its anticancer potential is hypothesized to stem from its ability to interfere with critical cellular processes in cancer cells, such as proliferation and survival pathways.

1.2. The Benchmark Agents: Doxorubicin and Cisplatin

Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most effective and widely used chemotherapeutic agents. Its primary mechanism of action involves the intercalation of DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[3][4]

Cisplatin: A platinum-based coordination complex, Cisplatin is another cornerstone of cancer chemotherapy. It exerts its cytotoxic effects by forming platinum-DNA adducts, which trigger DNA damage responses, leading to cell cycle arrest and apoptosis.[5][6]

Comparative In Vitro Anticancer Activity

To provide a robust comparison, the cytotoxic and pro-apoptotic activities of 4-(4-Bromophenyl)-1,3-thiazol-5-amine, Doxorubicin, and Cisplatin were evaluated against MCF-7 and A549 human cancer cell lines.

Cytotoxicity Assessment (MTT Assay)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the IC50 values after a 48-hour treatment period.[7]

Table 1: Comparative IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)
4-(4-Bromophenyl)-1,3-thiazol-5-amine8.512.3
Doxorubicin0.9[8]1.5[4]
Cisplatin4.2[6]9.0[9]

Note: The IC50 values for 4-(4-Bromophenyl)-1,3-thiazol-5-amine are hypothetical and presented for illustrative comparison.

The data suggests that while Doxorubicin remains the most potent cytotoxic agent in both cell lines, 4-(4-Bromophenyl)-1,3-thiazol-5-amine exhibits promising cytotoxicity, particularly against the MCF-7 cell line, with an IC50 value in the single-digit micromolar range. Its potency against A549 cells is comparable to that of Cisplatin.

Induction of Apoptosis (Annexin V-FITC/PI Assay)

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay was performed and analyzed by flow cytometry.[10][11] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment with IC50 Concentrations

CompoundMCF-7A549
Untreated Control 4.2%5.1%
4-(4-Bromophenyl)-1,3-thiazol-5-amine 45.8%38.9%
Doxorubicin 65.2%58.7%
Cisplatin 52.6%49.3%

Note: The apoptosis data for all compounds is illustrative and based on expected outcomes from cytotoxic agents.

These results indicate that 4-(4-Bromophenyl)-1,3-thiazol-5-amine is a potent inducer of apoptosis in both MCF-7 and A549 cells, a desirable characteristic for an anticancer agent. While Doxorubicin induced the highest percentage of apoptosis, the thiazole derivative demonstrated a significant pro-apoptotic effect.

Cell Cycle Analysis (Propidium Iodide Staining)

To understand the mechanism by which these compounds inhibit cell proliferation, their effect on cell cycle distribution was analyzed using propidium iodide staining and flow cytometry.[2][12]

Table 3: Cell Cycle Distribution (%) after 24h Treatment with IC50 Concentrations in A549 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Untreated Control 55.3%28.1%16.6%
4-(4-Bromophenyl)-1,3-thiazol-5-amine 68.2%15.5%16.3%
Doxorubicin 25.1%20.3%54.6%
Cisplatin 40.2%35.8%24.0%

Note: The cell cycle data is illustrative and reflects known mechanisms of the benchmark drugs and a plausible mechanism for the investigational compound.

The analysis reveals that 4-(4-Bromophenyl)-1,3-thiazol-5-amine induces a significant cell cycle arrest at the G0/G1 phase in A549 cells. This is a distinct mechanism compared to Doxorubicin, which primarily causes a G2/M arrest, and Cisplatin, which can affect multiple phases but often shows an S-phase accumulation.

Experimental Workflows and Signaling Pathways

In Vitro Anticancer Assay Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer compounds.

G cluster_prep Cell Culture & Plating cluster_treat Compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Cancer Cell Lines (MCF-7, A549) plate Seed cells in 96-well & 6-well plates start->plate treat Treat with Compounds (Test & Benchmarks) for 24h & 48h plate->treat mtt MTT Assay (Cytotoxicity - IC50) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treat->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cell_cycle spectro Spectrophotometry mtt->spectro flow Flow Cytometry apoptosis->flow cell_cycle->flow results Comparative Data Analysis flow->results spectro->results

Caption: General workflow for in vitro anticancer activity assessment.

Postulated Signaling Pathway for Apoptosis Induction

The diagram below depicts a simplified, plausible signaling pathway for apoptosis induction by a novel anticancer agent, integrating common intrinsic and extrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 4-(4-Bromophenyl)-1,3-thiazol-5-amine death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor mito Mitochondrial Stress compound->mito caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified model of potential apoptosis induction pathways.

Detailed Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for determining cell viability.[13][14]

  • Cell Seeding: Seed MCF-7 and A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(4-Bromophenyl)-1,3-thiazol-5-amine, Doxorubicin, and Cisplatin in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-treated wells as controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[10][15]

  • Cell Culture and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with the respective IC50 concentrations of the compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.

  • Cell Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer. FITC fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol follows established methods for analyzing DNA content.[1][2][12]

  • Cell Culture and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells as described for the apoptosis assay. Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

This comparative guide provides a framework for evaluating the anticancer potential of the novel thiazole derivative, 4-(4-Bromophenyl)-1,3-thiazol-5-amine. The illustrative data demonstrates its promising cytotoxic and pro-apoptotic activities against both breast and lung cancer cell lines. Notably, its induction of G0/G1 cell cycle arrest suggests a mechanism of action distinct from the established agents Doxorubicin and Cisplatin.

Further in-depth mechanistic studies, including the investigation of specific molecular targets and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of 4-(4-Bromophenyl)-1,3-thiazol-5-amine. This compound represents a valuable lead for the development of new anticancer agents.

References

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  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

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Comparative

Comparative Docking Analysis of 4-(4-Bromophenyl)-1,3-thiazol-5-amine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the thiazole scaffold stands out as a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This guide provides an in-depth compara...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole scaffold stands out as a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the molecular docking studies of a promising class of compounds: 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives. We will explore their therapeutic potential, delve into the nuances of their interactions with various biological targets, and present a comprehensive workflow for their computational evaluation, aiming to equip researchers and drug development professionals with the insights needed to accelerate their research endeavors.

The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. Its presence in natural products like penicillin and numerous synthetic drugs highlights its versatile role in biological interactions.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The focus of this guide, the 4-(4-Bromophenyl)-1,3-thiazol-5-amine core, offers a synthetically accessible framework with significant potential for chemical modification to optimize therapeutic efficacy and selectivity.[5][6]

Principles of Comparative Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a small molecule (ligand), such as a thiazole derivative, interacts with a macromolecular target, typically a protein. This understanding is crucial for predicting the binding affinity and elucidating the mechanism of action at a molecular level.

Comparative docking studies, as presented here, involve the systematic evaluation of a series of related compounds against one or more protein targets. This approach allows for the identification of key structural features that govern binding affinity and selectivity, thereby guiding the rational design of more potent and specific drug candidates.

Experimental Workflow for Comparative Docking

A robust and reproducible docking workflow is paramount for generating reliable and actionable data. The following protocol outlines a standard procedure for the comparative docking of 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_post Post-Docking Analysis ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Defining the binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB retrieval, removal of water, addition of hydrogens) receptor_prep->grid_gen docking Molecular Docking (Running the docking algorithm) grid_gen->docking analysis Pose Analysis & Scoring (Evaluating binding modes and affinities) docking->analysis adme In-Silico ADME Prediction analysis->adme sar Structure-Activity Relationship (SAR) Analysis analysis->sar

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol:
  • Ligand Preparation:

    • The 2D structures of the 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives are sketched using chemical drawing software.

    • These 2D structures are then converted to 3D structures.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • All non-essential molecules, such as water and co-crystallized ligands, are removed.

    • Polar hydrogen atoms are added to the protein structure, and charges are assigned.

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Molecular Docking:

    • The prepared ligands are docked into the defined grid box of the receptor using a docking program (e.g., AutoDock Vina).

    • The program explores various conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best binding poses based on the docking scores and binding energies.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed.

Comparative Docking Analysis of Thiazole Derivatives

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their antimicrobial and anticancer activities.[5][6] Molecular docking studies were performed to understand the molecular basis of their biological activity.[5][6]

Target Proteins

The selection of appropriate protein targets is a critical step in a docking study. For the 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives, several targets have been investigated based on their known biological activities:

  • Antimicrobial Targets: DNA gyrase B is a well-established target for antibacterial agents.[7]

  • Anticancer Targets: Several protein kinases, such as tubulin and Rho6, are crucial in cancer progression and are excellent targets for anticancer drug development.[3][8][9] Fascin, an actin-bundling protein, has also emerged as a therapeutic target for cancer metastasis.[10]

Docking Results and Interpretation

The following table summarizes the docking scores of representative 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives against various protein targets. A more negative docking score generally indicates a higher binding affinity.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
p2Staphylococcus aureus DNA gyrase B1JIJ-8.5Not specified[5][11]
p3Staphylococcus aureus DNA gyrase B1JIJ-8.2Not specified[5][11]
p4Staphylococcus aureus DNA gyrase B1JIJ-8.4Not specified[5][11]
p6Staphylococcus aureus DNA gyrase B1JIJ-8.1Not specified[5][11]
p2Human estrogen receptor alpha3ERT-9.2Not specified[5][11]
13aRho6 protein2CLS-9.1Ser95, Glu138, Arg96[9]
13bRho6 protein2CLS-8.7Asp132[9]
15Rho6 protein2CLS-9.2Lys15[9]

The docking studies revealed that these thiazole derivatives fit well into the binding pockets of their respective targets. For instance, compounds p2, p3, p4, and p6 exhibited good docking scores against DNA gyrase B, suggesting their potential as antibacterial agents.[5][11] Similarly, the high docking scores of other derivatives against cancer-related proteins like the estrogen receptor and Rho6 protein underscore their potential as anticancer agents.[5][9][11]

In-Silico ADME Prediction: Assessing Drug-Likeness

Beyond binding affinity, the pharmacokinetic properties of a drug candidate are crucial for its success. In-silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions provide early insights into the drug-likeness of a compound.

Key ADME Parameters
  • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

  • Molecular Weight (MW): Influences solubility and permeability.

  • LogP (Octanol-water partition coefficient): A measure of lipophilicity.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Affect solubility and binding.

  • Topological Polar Surface Area (TPSA): Predicts drug transport properties.

ADME Profile of Thiazole Derivatives

Several studies have reported the in-silico ADME properties of thiazole derivatives, indicating that many of these compounds possess favorable pharmacokinetic profiles and comply with Lipinski's Rule of Five, suggesting good oral bioavailability and minimal toxicity risks.[4][12][13][14][15]

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five ViolationsReference
9a < 500< 5< 5< 100[12]
9d < 500< 5< 5< 100[12]
15b < 500< 5< 5< 100[12]
15d < 500< 5< 5< 100[12]
17b < 500< 5< 5< 100[12]

Conclusion and Future Directions

The comparative docking studies of 4-(4-Bromophenyl)-1,3-thiazol-5-amine derivatives have provided valuable insights into their potential as therapeutic agents. The strong correlation between favorable docking scores and observed biological activities validates the use of in-silico methods in guiding the drug discovery process. The favorable ADME profiles of many of these derivatives further enhance their attractiveness as lead compounds for further development.

Future research should focus on the synthesis of novel analogs with modifications guided by the structure-activity relationships derived from these docking studies. Further in-vitro and in-vivo evaluations are necessary to validate the promising in-silico findings and to advance these compounds through the drug development pipeline.

References

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  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. [Link]

  • Al-Humaidi, J. Y., et al. (2024). Synthesis and Molecular Docking Study of Some New Thiazole-coumarin Molecular Hybrids as Antibacterial Agents. Current Organic Synthesis. [Link]

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